molecular formula C9H19BClF2NO2 B14067610 3,3-Difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride

3,3-Difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride

Cat. No.: B14067610
M. Wt: 257.51 g/mol
InChI Key: KUGJFTRZPIIUEK-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a boron-containing dioxaborolane ring and a difluoropropylamine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting pinacol with boronic acid derivatives under mild conditions. This step is crucial for introducing the boron moiety into the compound.

    Introduction of the Difluoropropylamine Group: The difluoropropylamine group is introduced through a nucleophilic substitution reaction, where a suitable amine precursor reacts with a difluorinated alkyl halide.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3,3-Difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The boron moiety can form reversible covalent bonds with biological molecules, potentially modulating their activity. The difluoropropylamine group may interact with enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride is unique due to its specific combination of a boron-containing dioxaborolane ring and a difluoropropylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H19BClF2NO2

Molecular Weight

257.51 g/mol

IUPAC Name

3,3-difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H18BF2NO2.ClH/c1-8(2)9(3,4)15-10(14-8)6(13)5-7(11)12;/h6-7H,5,13H2,1-4H3;1H

InChI Key

KUGJFTRZPIIUEK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(F)F)N.Cl

Origin of Product

United States

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